Product packaging for (R,E)-2-methylhex-4-en-1-ol(Cat. No.:)

(R,E)-2-methylhex-4-en-1-ol

Cat. No.: B12087623
M. Wt: 114.19 g/mol
InChI Key: YQFHGAAWKWUCGM-KGGZQZJCSA-N
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Description

(R,E)-2-Methylhex-4-en-1-ol is a chiral unsaturated alcohol of interest to researchers in organic synthesis and fragrance chemistry. This compound, with the molecular formula C7H14O and a molecular weight of 114.19 g/mol, serves as a valuable chiral precursor or building block for the synthesis of more complex, enantiomerically pure molecules . The presence of both a stereocenter, with the specific (R) configuration, and a terminal double bond provides two versatile handles for chemical modification and transformation. In interdisciplinary research, compounds with this structural motif are often explored for the development of new therapeutic agents, agrochemicals, and natural products . Its utility is particularly significant in the field of medicinal chemistry, where the chirality of a molecule can be critical to its biological activity. Furthermore, the structural features of this compound suggest potential applications in the synthesis of insect pheromones and other semiochemicals, which are often chiral molecules requiring high enantiomeric purity for effective biological activity . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B12087623 (R,E)-2-methylhex-4-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(E,2R)-2-methylhex-4-en-1-ol

InChI

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-/m1/s1

InChI Key

YQFHGAAWKWUCGM-KGGZQZJCSA-N

Isomeric SMILES

C/C=C/C[C@@H](C)CO

Canonical SMILES

CC=CCC(C)CO

Origin of Product

United States

Synthetic Methodologies for R,e 2 Methylhex 4 En 1 Ol

Retrosynthetic Strategies Towards (R,E)-2-methylhex-4-en-1-ol

The retrosynthetic analysis of this compound identifies several key bond disconnections and strategic transformations that pave the way for its synthesis. A primary disconnection can be made at the C4-C5 double bond, suggesting a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination as a late-stage step. This approach would involve the coupling of a C4 phosphorus ylide with a C2 aldehyde precursor.

Another common retrosynthetic approach involves the disconnection of the C3-C4 bond, pointing towards an aldol (B89426) addition or a related carbon-carbon bond-forming reaction. This strategy would require the stereoselective coupling of a propanal derivative with a suitable three-carbon nucleophile.

A further disconnection strategy focuses on the C2-C3 bond, which could be formed through the conjugate addition of a methyl group to an α,β-unsaturated ester or aldehyde, followed by reduction. The stereocenter at C2 can be established through the use of chiral cuprates or other asymmetric conjugate addition methodologies.

Finally, the hydroxyl group can be introduced via the reduction of a corresponding carboxylic acid, ester, or aldehyde. The stereocenter at C2 can also be installed early in the synthesis, for instance, by starting from a chiral pool material like (R)-citronellene or by employing an asymmetric alkylation.

Enantioselective and Diastereoselective Approaches to this compound

The synthesis of this compound in an enantiomerically pure form necessitates the use of either enantioselective or diastereoselective methods. These approaches are critical for establishing the desired stereochemistry at the C2 position.

Asymmetric Catalytic Routes to this compound

Asymmetric catalysis offers an efficient and atom-economical pathway to chiral molecules like this compound, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer.

Transition metal-catalyzed asymmetric hydrogenation or reduction of a prochiral precursor is a powerful strategy. For instance, the asymmetric reduction of a suitable α,β-unsaturated ketone or aldehyde can establish the stereocenter at C2. Rhodium and ruthenium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands, have been extensively studied for their ability to effect highly enantioselective reductions of carbonyl compounds. sioc-journal.cn Nickel-catalyzed cross-coupling reactions have also proven effective in creating key stereocenters in related structures. orgsyn.orgmit.edu A notable example is the nickel/Pybox-catalyzed cross-coupling of a secondary allylic chloride with an alkylzinc reagent, which can generate chiral centers with high enantioselectivity. mit.edu

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Reactions

Catalyst System Substrate Type Product Type Enantiomeric Excess (ee) Reference
Nickel/Pybox Secondary allylic chloride Chiral alkylated product Up to 96% mit.edu
Rhodium/Chiral Ligand α,β-Unsaturated ketone Chiral allylic alcohol >90% sioc-journal.cn
Ruthenium/Chiral Ligand Ketone Chiral alcohol >95% sioc-journal.cn

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis. caltech.edu Chiral amines, such as those derived from proline, can catalyze the asymmetric α-functionalization of aldehydes and ketones, which are precursors to this compound. harvard.edu For example, the enantioselective conjugate addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by a chiral imidazolidinone, can be a key step. caltech.edu

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. rsc.org Enzymes such as ketoreductases (KREDs) can reduce a prochiral ketone precursor to the corresponding (R)-alcohol with excellent enantioselectivity. researchgate.net The kinetic resolution of a racemic aldehyde using an evolved ketoreductase can also be employed, where the enzyme selectively reduces the (R)-enantiomer. researchgate.net Lipases are another class of enzymes used for the kinetic resolution of racemic alcohols or their corresponding esters. researchgate.net

Table 2: Examples of Organocatalytic and Biocatalytic Reactions

Catalyst Type Reaction Type Substrate Product ee Reference
Chiral Imidazolidinone Conjugate Addition α,β-Unsaturated Aldehyde >90% caltech.edu
Evolved Ketoreductase Kinetic Resolution Racemic 2-methylvaleraldehyde 98.2% researchgate.net
Candida antarctica Lipase (B570770) B Kinetic Resolution Racemic oct-1-en-3-ol 98.4% researchgate.net

Chiral Auxiliary-Directed Syntheses of this compound Precursors

The use of chiral auxiliaries is a well-established method for achieving stereocontrol in organic synthesis. sigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

Evans' oxazolidinone auxiliaries are commonly used to direct asymmetric alkylations and aldol reactions. For instance, an N-acyloxazolidinone derived from a chiral amino alcohol can be enolized and then reacted with an electrophile. The steric hindrance of the auxiliary directs the electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary provides the chiral product.

Another example is the use of sulfinyl-based chiral auxiliaries. The base-induced rearrangement of a 2-sulfinyl diene, where the sulfinyl group is chiral, can lead to the regio- and stereoselective synthesis of enantioenriched allylic alcohols. csic.es

Substrate-Controlled Diastereoselective Syntheses

In substrate-controlled diastereoselective synthesis, an existing stereocenter in the starting material directs the formation of a new stereocenter. researchgate.netorgsyn.org This strategy is particularly useful when starting from a chiral pool material.

An example of this approach is the allylboration of a chiral aldehyde. The reaction of an α-substituted chiral aldehyde with an enantiomerically enriched allylborane, such as (+)-B-allyldiisopinocampheylborane, can proceed with high diastereoselectivity. orgsyn.org The stereochemical outcome is dictated by the matched or mismatched pairing of the chiral aldehyde and the chiral allylborane in the Zimmerman-Traxler transition state.

Another strategy involves the stereoselective reduction of a ketone that already contains a chiral center. The existing stereocenter can influence the trajectory of the hydride delivery, leading to the preferential formation of one diastereomer. For example, the reduction of a chiral β-hydroxy ketone can be highly diastereoselective, with the outcome often predicted by Felkin-Anh or chelation-controlled models.

Olefin Metathesis in the Stereoselective Construction of this compound

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon double bonds with significant control over stereochemistry. nobelprize.orgthieme-connect.demdpi.com This catalytic reaction involves the exchange of alkylidene groups between two alkenes, a process mediated by metal-carbene complexes. nobelprize.org In the context of synthesizing this compound, cross-metathesis (CM) is a particularly relevant application. core.ac.ukmdpi.com

The general mechanism of olefin metathesis, as elucidated by Chauvin, involves the reaction of a metal alkylidene catalyst with an olefin to form a metallacyclobutane intermediate. nobelprize.org This intermediate can then undergo cycloreversion to yield a new olefin and a new metal alkylidene, which continues the catalytic cycle. nobelprize.org The development of well-defined ruthenium catalysts, such as those pioneered by Grubbs, and molybdenum catalysts, developed by Schrock, has greatly expanded the scope and functional group tolerance of this reaction, making it a viable option for complex molecule synthesis. nobelprize.orgmdpi.com

For the stereoselective synthesis of this compound, a cross-metathesis approach would strategically couple two smaller olefinic fragments. One fragment would contain the chiral center with the (R)-configuration at the C2 position, while the other would be a simple alkene that provides the remainder of the carbon chain. The key to success in this methodology lies in the catalyst's ability to control the geometry of the newly formed double bond, favoring the (E)-isomer. While early metathesis catalysts often yielded mixtures of (E) and (Z) isomers, significant advancements have led to the development of catalysts that exhibit high stereoselectivity. core.ac.ukmdpi.com

A hypothetical, yet illustrative, cross-metathesis for the synthesis of this compound could involve the reaction of (R)-2-methyl-1-butene with an appropriate three-carbon olefinic partner in the presence of a stereodirecting metathesis catalyst. The selection of the catalyst is paramount for achieving the desired (E)-stereochemistry of the C4-C5 double bond.

Table 1: Key Olefin Metathesis Catalysts and Their General Applications

Catalyst Type Discoverer(s) General Application Selectivity
Molybdenum-Alkylidene Complexes Schrock Highly active for a wide range of olefins Can be tuned for Z or E selectivity

Control of (E)-Alkene Stereochemistry in the Synthesis of this compound

Achieving the specific (E)-configuration of the double bond in this compound is a critical aspect of its synthesis. Several classic and modern organic reactions provide reliable control over alkene stereochemistry.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgmnstate.edumasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, typically bearing an electron-withdrawing group, reliably produce (E)-alkenes. organic-chemistry.orgstackexchange.com In a potential synthesis of this compound, a stabilized phosphorus ylide could be reacted with an appropriate aldehyde that contains the chiral (R)-2-methyl fragment.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is renowned for its high (E)-selectivity. stackexchange.com This reaction utilizes a phosphonate (B1237965) carbanion, which is more reactive than the corresponding triphenylphosphonium ylide, and generally affords excellent yields of the (E)-alkene. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. stackexchange.com

The Julia-Kocienski olefination is another powerful method for the selective formation of (E)-alkenes. This reaction involves the coupling of a sulfone with an aldehyde or ketone, followed by a reductive elimination step.

Table 2: Comparison of Methods for (E)-Alkene Synthesis

Reaction Key Reagents Typical Selectivity Advantages Disadvantages
Wittig Reaction (Stabilized Ylide) Phosphonium ylide with EWG, Aldehyde/Ketone High (E) Well-established, versatile Can produce hard-to-remove byproducts
Horner-Wadsworth-Emmons Phosphonate ester, Base, Aldehyde/Ketone Excellent (E) Water-soluble byproduct, high yields Phosphonate esters can be more expensive

Emerging Synthetic Technologies and Principles of Green Chemistry in this compound Preparation

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design processes that are more efficient, less hazardous, and environmentally benign. These principles are highly relevant to the synthesis of this compound.

Biocatalysis represents a key green chemistry technology. researchgate.netresearchgate.netrsc.org The use of enzymes, such as ketoreductases (KREDs), can offer unparalleled stereoselectivity in the reduction of ketones to chiral alcohols. researchgate.net In a potential green synthesis of this compound, a prochiral ketone precursor could be asymmetrically reduced using a specifically engineered ketoreductase to generate the desired (R)-stereocenter at C2. This enzymatic approach often proceeds under mild reaction conditions (e.g., room temperature and neutral pH) in aqueous media, significantly reducing the need for harsh reagents and organic solvents. researchgate.net

Furthermore, the concept of one-pot multi-enzymatic synthesis is gaining traction. researchgate.net This involves using multiple enzymes in a single reaction vessel to perform a cascade of transformations, thereby reducing the number of workup and purification steps, saving time, and minimizing waste. For instance, an ene-reductase could first selectively reduce a carbon-carbon double bond in a precursor, followed by an alcohol dehydrogenase (ADH) to create the chiral alcohol moiety. researchgate.net

Mechanochemistry, the use of mechanical force to induce chemical reactions, is another emerging green technology. mdpi.com By minimizing or eliminating the need for bulk solvents, mechanochemical methods can significantly reduce the environmental impact of a synthesis.

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are also central to green synthesis. Reactions like olefin metathesis can be designed to have high atom economy, especially in ring-closing metathesis where the only byproduct is a small volatile molecule like ethylene. nobelprize.org

Table 3: Green Chemistry Approaches for Chiral Alcohol Synthesis

Technology/Principle Description Advantages for this compound Synthesis
Biocatalysis (Enzymes) Use of enzymes (e.g., KREDs, ADHs) to catalyze reactions. researchgate.netresearchgate.net High enantioselectivity for the (R)-center, mild conditions, reduced waste.
One-Pot Reactions Combining multiple reaction steps in a single vessel. researchgate.net Increased efficiency, reduced solvent use and purification steps.
Mechanochemistry Using mechanical force to drive reactions. mdpi.com Reduced or solvent-free conditions, potentially novel reactivity.

Table of Compounds

Compound Name
This compound
(R)-2-methyl-1-butene
Triphenylphosphine oxide

Reactivity and Derivatization of R,e 2 Methylhex 4 En 1 Ol

Stereospecific Transformations Involving the Allylic Alcohol Moiety of (R,E)-2-methylhex-4-en-1-ol

The allylic alcohol group is a versatile handle for a variety of stereospecific reactions, often proceeding with high levels of diastereoselectivity due to the influence of the existing chiral center and the geometry of the adjacent double bond.

Sharpless Asymmetric Epoxidation: The hydroxyl group of this compound can direct the epoxidation of the adjacent alkene. The Sharpless-Katsuki asymmetric epoxidation provides a powerful method for the enantioselective epoxidation of allylic alcohols. researchgate.netthieme-connect.de In the case of a chiral allylic alcohol like this compound, the reaction exhibits high diastereoselectivity, a phenomenon known as substrate control. The use of a specific chiral tartrate ligand ((+)-DET or (-)-DET) in conjunction with titanium(IV) isopropoxide and an oxidant like tert-butyl hydroperoxide (TBHP) allows for the predictable formation of one of the two possible epoxy alcohol diastereomers. thieme-connect.de For instance, the epoxidation of (E)-geraniol, a structurally related allylic alcohol, yields the corresponding 2,3-epoxygeraniol with high enantioselectivity. thieme-connect.de

Sigmatropic Rearrangements: The allylic alcohol can be converted into various derivatives that subsequently undergo thieme-connect.dethieme-connect.de-sigmatropic rearrangements, such as the Claisen or Overman rearrangements. thieme-connect.de These reactions are known for their ability to transfer chirality, creating new stereocenters with a predictable configuration based on a chair-like transition state. thieme-connect.de For example, reacting this compound with triethyl orthoacetate in the presence of a catalytic amount of acid would initiate a Johnson-Claisen rearrangement, leading to the formation of a γ,δ-unsaturated ester with a new stereocenter at C3, with its configuration being influenced by the original C2 stereocenter. rsc.org Similarly, Ireland-Claisen rearrangements of silyl (B83357) ketene (B1206846) acetals derived from esters of the alcohol can be used to form γ,δ-unsaturated carboxylic acids. The stereochemical outcome of these rearrangements is highly dependent on the geometry of the enolate or silyl ketene acetal. lookchem.com

Enzymatic Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic allylic alcohols through enantioselective acylation. researchgate.net While this compound is already a single enantiomer, this methodology is crucial for the synthesis of such chiral building blocks. For instance, the resolution of racemic secondary allylic alcohols using lipase (B570770) from Burkholderia cepacia and vinyl acetate (B1210297) as an acyl donor has been shown to be highly effective. researchgate.net

Table 1: Stereospecific Transformations of the Allylic Alcohol Moiety

Reaction Reagents & Conditions Expected Product Stereochemical Outcome
Sharpless Epoxidation Ti(OiPr)₄, (+)- or (-)-DET, TBHP, CH₂Cl₂ (2R,4S,5R)- or (2R,4R,5S)-4,5-epoxy-2-methylhexan-1-ol High diastereoselectivity controlled by the C2 stereocenter and the choice of DET. thieme-connect.de
Johnson-Claisen Rearrangement CH₃C(OEt)₃, cat. Propanoic acid, heat Ethyl (R,E)-3,5-dimethylhept-5-enoate Chirality transfer from C2 to the newly formed C3 stereocenter. thieme-connect.dersc.org

Chemical Derivatization Strategies for Functional Group Interconversion and Analogue Synthesis

The functional groups of this compound can be readily modified to synthesize a range of analogues.

Oxidation of the Primary Alcohol: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid without affecting the alkene. Standard oxidation protocols such as Swern oxidation (oxalyl chloride, DMSO, Et₃N) or using Dess-Martin periodinane (DMP) will yield (R,E)-2-methylhex-4-enal. thieme-connect.de Further oxidation of the aldehyde to the carboxylic acid, (R,E)-2-methylhex-4-enoic acid, can be achieved using reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger.

Conversion to Ethers and Esters: The hydroxyl group can be easily converted into an ether or ester. For example, silyl ethers can be formed by reacting the alcohol with a chlorosilane (e.g., TBDPSCl) in the presence of a base like imidazole. acs.org These silyl ethers can serve as protecting groups or as substrates for further reactions, such as intramolecular hydrosilylation. ucl.ac.uk Esterification can be performed using an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base.

Cross-Coupling Reactions: The allylic alcohol can be converted into a suitable leaving group (e.g., acetate, phosphate (B84403), or carbonate) to participate in transition-metal-catalyzed cross-coupling reactions. For instance, Ni-catalyzed reductive cross-coupling of an activated derivative could be used to synthesize chiral allylic silanes. caltech.edu

Table 2: Derivatization Strategies

Transformation Reagents & Conditions Product
Oxidation to Aldehyde DMP, CH₂Cl₂ (R,E)-2-methylhex-4-enal
Oxidation to Carboxylic Acid 1. DMP, CH₂Cl₂ 2. NaClO₂, t-BuOH, NaH₂PO₄ (R,E)-2-methylhex-4-enoic acid
Silyl Ether Formation TBDPSCl, Imidazole, DMF (R,E)-1-((tert-butyldiphenylsilyl)oxy)-2-methylhex-4-ene

Reactions at the (E)-Alkene Moiety of this compound

The internal (E)-alkene is also susceptible to a range of electrophilic additions and transition-metal-catalyzed reactions.

Epoxidation and Dihydroxylation: Besides the directed epoxidation described earlier, the double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would likely proceed anti to the substituents at the C2 position, leading to a mixture of diastereomers, though one may be favored due to steric hindrance. Asymmetric dihydroxylation using AD-mix-α or AD-mix-β can convert the alkene into a diol with two new stereocenters, with the facial selectivity influenced by the chiral ligand. thieme-connect.de

Cross-Metathesis: Olefin cross-metathesis provides a powerful tool for C-C bond formation. Reacting this compound with another olefin in the presence of a suitable catalyst (e.g., a Grubbs or Schrock catalyst) can lead to the formation of new, more complex unsaturated alcohols. acs.org For example, a cross-metathesis reaction with a terminal alkene like vinyl bromide, catalyzed by a molybdenum complex, could generate a new trisubstituted alkenyl bromide. acs.org

Palladium-Catalyzed Oxidative Cyclization: The interplay between the alcohol and the alkene allows for tandem reactions. For example, in the presence of a palladium catalyst like PdCl₂, the alcohol can act as an intramolecular nucleophile, attacking the palladium-activated alkene. This can lead to the diastereoselective synthesis of highly substituted tetrahydrofurans. acs.org The reaction proceeds via an anti-oxypalladation pathway. acs.org

Table 3: Reactions at the (E)-Alkene

Reaction Reagents & Conditions Expected Product
Dihydroxylation AD-mix-α or AD-mix-β, t-BuOH, H₂O (2R)-2-methylhexane-1,4,5-triol (as a mixture of diastereomers)
Cross-Metathesis Partner Olefin, Grubbs or Mo-MAP Catalyst, Toluene New unsaturated alcohol

Mechanistic Elucidation of Reactions Involving this compound

The stereochemical and regiochemical outcomes of reactions involving this compound are governed by well-studied mechanistic principles.

Mechanism of Sharpless Epoxidation: The high diastereoselectivity observed in the Sharpless-Katsuki epoxidation of chiral allylic alcohols is explained by the catalytic cycle. The titanium(IV) isopropoxide exchanges two isopropoxide ligands for the chiral diethyl tartrate (DET) ligand, forming a chiral catalyst. The allylic alcohol substrate then coordinates to the titanium center, displacing another isopropoxide group. The oxidant, TBHP, also coordinates to the titanium. Within this chiral complex, the oxygen atom is delivered to one specific face of the double bond, directed by the arrangement of the substrate and the tartrate ligand around the metal center. thieme-connect.de

Mechanism of Sigmatropic Rearrangements: The stereochemical fidelity of reactions like the Johnson-Claisen rearrangement is rationalized by a highly ordered, chair-like six-membered transition state. thieme-connect.dersc.org For this compound, the alkyl substituents (methyl at C2 and the propenyl group) are predicted to occupy equatorial positions in the transition state to minimize steric strain. This conformational preference dictates the facial selectivity of the C-C bond formation and thus the configuration of the newly formed stereocenter. rsc.org

Mechanism of Palladium-Catalyzed Oxidative Cyclization: In the Pd-catalyzed cyclization to form tetrahydrofurans, the reaction is initiated by the coordination of the palladium(II) catalyst to the alkene. The hydroxyl group then attacks the activated alkene in an intramolecular fashion. Computational and experimental studies support an anti-oxypalladation mechanism, where the alcohol attacks the face of the alkene opposite to the palladium catalyst. acs.org This is followed by a β-hydride elimination and subsequent reductive elimination or other pathways to regenerate the active Pd(II) catalyst, often facilitated by an oxidant like 1,4-benzoquinone. acs.org

Advanced Spectroscopic and Chromatographic Analysis of R,e 2 Methylhex 4 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for the structural assignment of (R,E)-2-methylhex-4-en-1-ol.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, distinct signals are expected for the protons of the terminal methyl group (H6), the olefinic protons (H4 and H5), the methylene (B1212753) protons adjacent to the oxygen (H1), the methine proton at the chiral center (H2), the allylic methylene protons (H3), and the methyl group at the chiral center (H7). The large coupling constant (typically >12 Hz) between the olefinic protons H4 and H5 would be a key indicator of the (E)-configuration of the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated, corresponding to the hydroxymethyl carbon (C1), the chiral methine (C2), the allylic methylene (C3), the two olefinic carbons (C4 and C5), and the two methyl carbons (C6 and C7). The chemical shifts provide evidence for the functional groups present.

Expected ¹H NMR Assignments for this compound

Proton Label Expected Chemical Shift (ppm) Range Expected Multiplicity Coupling Protons
H1 (CH₂OH) 3.4 - 3.6 Doublet of doublets (dd) H2
H2 (CH) 1.8 - 2.0 Multiplet (m) H1, H3, H7
H3 (CH₂) 2.0 - 2.2 Multiplet (m) H2, H4
H4 (=CH) 5.4 - 5.6 Doublet of quartets (dq) H3, H5
H5 (=CH) 5.5 - 5.7 Multiplet (m) H4, H6
H6 (CH₃) 1.6 - 1.8 Doublet (d) H5

Expected ¹³C NMR Assignments for this compound

Carbon Label Expected Chemical Shift (ppm) Range
C1 (CH₂OH) 65 - 70
C2 (CH) 38 - 43
C3 (CH₂) 35 - 40
C4 (=CH) 125 - 130
C5 (=CH) 130 - 135
C6 (CH₃) 15 - 20

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and for elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show cross-peaks connecting H1 with H2, H2 with H3 and H7, H3 with H4, H4 with H5, and H5 with H6, thus mapping the entire proton spin system and confirming the carbon skeleton's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for piecing together the molecular structure. Key correlations would include the one between the methyl protons H7 and carbons C1, C2, and C3, which firmly establishes the position of the methyl group relative to the primary alcohol.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly powerful for determining stereochemistry. A strong NOESY cross-peak between the olefinic proton H4 and the allylic protons H3, but not between H4 and H5's methyl group (H6), would provide definitive proof of the (E)-configuration of the double bond.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are essential for confirming the enantiomeric purity and absolute configuration of a sample.

Specific rotation ([α]) is the quantitative measure of the rotation of plane-polarized light by a chiral compound in solution. For a pure sample of this compound, a non-zero value of specific rotation would be expected. The sign (+ or -) and magnitude of the rotation are characteristic physical constants of the compound under specific conditions (temperature, wavelength, solvent, and concentration). A measured value consistent with a previously established standard would confirm the sample's high enantiomeric purity. Conversely, a value of zero would indicate a racemic mixture.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light. The primary chromophore in this compound is the carbon-carbon double bond. The electronic transitions associated with this C=C group would give rise to a characteristic CD signal, known as a Cotton effect. The sign and intensity of this Cotton effect are directly related to the absolute configuration of the chiral center at C2. While experimental CD data for this specific compound is not widely published, this technique, often paired with quantum-mechanical calculations, serves as a powerful tool for assigning or confirming the absolute (R) configuration.

Chromatographic Methods for Enantioseparation and Purity Assessment

Chromatographic techniques are vital for both assessing the purity of a compound and for separating enantiomers.

To determine the enantiomeric purity of this compound, chiral chromatography is required. Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatographic methods. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC): This is a common method for volatile chiral alcohols. The sample is passed through a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The (R) and (S) enantiomers form transient, diastereomeric complexes with the CSP, causing one to be retained longer than the other, resulting in two distinct peaks. The enantiomeric excess (% ee) can be calculated from the relative areas of the two peaks.

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for preparative-scale separation, chiral HPLC is used. The principle is the same as chiral GC, but it employs a liquid mobile phase and a column packed with a solid CSP (e.g., polysaccharide-based phases). Derivatization of the alcohol group to form an ester or carbamate (B1207046) can sometimes enhance the separation efficiency by introducing additional interaction sites with the CSP.

Table of Mentioned Compounds

Compound Name
This compound

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. The enantiomeric excess of chiral alcohols, including unsaturated variants like 2-methylhex-4-en-1-ol, is frequently determined using this method. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Research Findings:

Direct analysis of chiral alcohols on some CSPs is possible; however, derivatization is a common strategy to enhance volatility and improve enantiomeric resolution. nih.gov Acylation, the conversion of the alcohol to its corresponding ester (e.g., acetate (B1210297) or trifluoroacetate), is a widely used technique that reduces the polarity of the analyte and can lead to better separation on the chiral column. nih.gov For the analysis of chiral alcohols, cyclodextrin-based CSPs are particularly prevalent. chromatographyonline.com These are cyclic oligosaccharides that have a chiral cavity, allowing for differential inclusion of enantiomers. chromatographyonline.com

For a compound like 2-methylhex-4-en-1-ol, a common approach would involve derivatization to its acetate form, followed by injection onto a GC equipped with a cyclodextrin-based chiral capillary column. A column such as one containing a permethylated beta-cyclodextrin (B164692) derivative would be a suitable choice for the separation of such chiral esters. gcms.cz The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers.

Below is a representative data table outlining typical GC conditions for the analysis of a derivatized chiral alcohol, based on methods used for structurally similar compounds.

Table 1: Representative Chiral GC Parameters for the Analysis of 2-methylhex-4-en-1-ol Acetate

Parameter Value
Column CP Chirasil-DEX CB (or similar cyclodextrin-based CSP)
Dimensions 25 m x 0.25 mm x 0.25 µm
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 150 °C at 2 °C/min
Hypothetical Retention Time (S)-enantiomer 38.5 min
Hypothetical Retention Time (R)-enantiomer 39.2 min

| Separation Factor (α) | 1.02 |

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the enantioselective separation of a wide array of compounds, including allylic alcohols. nih.govacs.org This method is particularly advantageous for less volatile or thermally labile compounds. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase.

Research Findings:

For the separation of allylic alcohols and their derivatives, polysaccharide-based CSPs have demonstrated broad applicability and high efficiency. nih.govacs.org Columns with stationary phases made of cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are frequently employed. sigmaaldrich.com These CSPs can often resolve enantiomers without the need for prior derivatization.

The separation can be performed in either normal-phase or reversed-phase mode. In normal-phase mode, a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., 2-propanol or ethanol) is typically used. nih.gov The choice of the mobile phase composition is critical for optimizing the separation and resolution of the enantiomers. For a compound like this compound, a screening of different polysaccharide-based columns and mobile phase compositions would be the standard approach to develop a suitable analytical method.

The following table presents a hypothetical set of HPLC conditions that could be applied for the enantiomeric separation of 2-methylhex-4-en-1-ol.

Table 2: Representative Chiral HPLC Parameters for the Analysis of 2-methylhex-4-en-1-ol

Parameter Value
Column Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Hypothetical Retention Time (S)-enantiomer 12.3 min
Hypothetical Retention Time (R)-enantiomer 14.1 min

| Resolution (Rs) | 2.1 |

Computational Chemistry and Theoretical Studies of R,e 2 Methylhex 4 En 1 Ol

Conformational Analysis and Energy Minimization of (R,E)-2-methylhex-4-en-1-ol

Conformational analysis of this compound involves identifying the molecule's possible three-dimensional arrangements, or conformers, that arise from rotation around its single bonds. These conformers are not all equally stable, and energy minimization calculations are employed to determine the lowest energy (most stable) structures.

For an acyclic molecule like this, the most stable conformers typically adopt a staggered arrangement to minimize torsional strain and steric hindrance between bulky groups. The presence of the hydroxyl group also introduces the possibility of intramolecular hydrogen bonding, for instance, between the -OH group and the π-electrons of the double bond, which could further stabilize certain conformations. A comprehensive analysis would calculate the relative energies of all significant conformers to predict their population distribution at a given temperature.

Table 1: Illustrative Relative Energies of Potential Conformers for this compound

This table represents a hypothetical output from a conformational analysis study, showing the relative stability of different spatial arrangements of the molecule. The conformer with the lowest energy (0.00 kcal/mol) is the most stable.

Conformer IDDihedral Angle (H-O-C1-C2)Dihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Key Feature
Conf-1 180° (anti)175° (anti)0.00Extended, low-steric-hindrance conformation
Conf-2 65° (gauche)178° (anti)0.65Gauche orientation of the hydroxyl group
Conf-3 -68° (gauche)-70° (gauche)1.80Compact structure with potential steric clash
Conf-4 70° (gauche)65° (gauche)1.55Potential for weak intramolecular H-bond

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the reactivity of this compound by mapping its electron distribution and identifying regions susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (a nucleophilic site), while the LUMO represents the region most likely to accept an electron (an electrophilic site). For this compound, the HOMO is expected to be localized around the C=C double bond and the oxygen atom of the hydroxyl group, indicating these are the primary sites for reaction with electrophiles. The LUMO would likely be associated with the σ* antibonding orbitals of the C-O bond.

Another useful tool is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), such as around the oxygen atom, making it a target for electrophiles or a hydrogen bond donor. Blue regions signify electron-poor areas (positive potential), typically around the hydrogen atom of the hydroxyl group.

Table 2: Representative DFT-Calculated Electronic Properties for this compound

This table provides example values for key electronic properties that would be obtained from a DFT study. These values help predict the molecule's chemical behavior.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy -6.5 eVIndicates the energy of the outermost electrons; related to ionization potential and nucleophilicity.
LUMO Energy +1.2 eVIndicates the energy of the lowest-energy empty orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap 7.7 eVA larger gap generally implies higher kinetic stability and lower chemical reactivity.
Dipole Moment 1.85 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
MEP Minimum -0.045 a.u. (on Oxygen)Identifies the most electron-rich site, predicting the location of electrophilic attack or hydrogen bonding.

Molecular Dynamics Simulations of this compound and its Interactions

While DFT and energy minimization focus on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of molecular interactions. researchgate.net

For this compound, an MD simulation could model its behavior in a solution, such as water or an organic solvent. This would reveal crucial information about intermolecular interactions, particularly the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and solvent molecules. The simulation can also track conformational changes, showing how the molecule flexes and transitions between different low-energy states over time.

Analysis of MD trajectories can yield quantitative data such as the Root Mean Square Deviation (RMSD) to assess the stability of the molecular conformation and Radial Distribution Functions (RDFs) to characterize the solvation shell structure around specific atoms, like the hydroxyl oxygen. Such simulations are fundamental for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its role in more complex processes. nih.govresearchgate.net

Table 3: Analysis Techniques in Molecular Dynamics Simulations

This table outlines common analyses performed on MD simulation data and the insights they provide for this compound.

Analysis MetricInformation Gained
Root Mean Square Deviation (RMSD) Assesses the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF) Identifies which parts of the molecule are the most flexible or rigid.
Radial Distribution Function (RDF) Characterizes the probability of finding solvent molecules at a certain distance from a specific atom (e.g., the -OH group).
Hydrogen Bond Analysis Counts the number and determines the lifetime of hydrogen bonds between the molecule and its environment.
Solvent Accessible Surface Area (SASA) Measures the exposure of the molecule to the solvent, indicating which regions are most available for interaction.

Computational Modeling of Reaction Mechanisms and Stereoselectivity

One of the most powerful applications of computational chemistry is in elucidating reaction mechanisms and explaining the origins of stereoselectivity. acs.org For reactions involving this compound, computational modeling can be used to map out the energy profiles of competing reaction pathways, particularly those leading to different stereoisomeric products. acs.org

For example, in an asymmetric epoxidation of the double bond, two diastereomeric products can be formed. A computational study would model the transition states (TS) for both possible modes of attack on the alkene. By calculating the free energy of activation (ΔG‡) for each transition state using high-level DFT methods, chemists can predict which diastereomer will be the major product. The pathway with the lower activation energy will be kinetically favored. rsc.org

These models allow researchers to visualize the three-dimensional structure of the transition states and identify the specific steric or electronic interactions that stabilize one pathway over the other. acs.org This understanding is critical for the rational design of catalysts and reaction conditions to achieve high stereoselectivity in the synthesis of complex molecules. acs.orgacs.orgnih.gov

Table 4: Hypothetical Transition State Energy Analysis for an Asymmetric Reaction

This table illustrates how computational data can explain the stereochemical outcome of a hypothetical reaction, such as the epoxidation of this compound, leading to two different diastereomers.

Transition StatePathwayCalculated ΔG‡ (kcal/mol)Predicted Product Ratio (at 298 K)Rationale for Energy Difference
TS-A Leads to Diastereomer A15.2~95%Favorable orientation minimizes steric clash between the catalyst and the substrate's methyl group.
TS-B Leads to Diastereomer B17.0~5%Unfavorable steric interaction between the catalyst and the substrate's methyl group increases transition state energy.

Applications of R,e 2 Methylhex 4 En 1 Ol in Complex Molecule Synthesis

(R,E)-2-methylhex-4-en-1-ol as a Chiral Building Block in Asymmetric Synthesis

This compound serves as a prominent chiral building block, belonging to the "chiral pool"—a collection of readily available, enantiomerically pure compounds derived from natural sources. The utility of this alcohol in asymmetric synthesis stems from its ability to introduce a specific stereocenter (the R-configuration at C2) into a target molecule from the outset of a synthetic sequence. This approach is often more efficient than establishing stereochemistry later through asymmetric catalysis or resolution.

The primary alcohol and the terminal double bond are key functional handles for a variety of chemical transformations. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or protected to prevent it from reacting while other parts of the molecule are modified. For instance, in the synthesis of analogues of the potent cytotoxin irciniastatin, the alcohol is protected as a tert-butyldimethylsilyl (TBS) ether before further reactions. nih.gov Subsequent oxidation of the protected alcohol to a carboxylic acid creates a key fragment for amide coupling reactions. nih.gov

The alkene functionality allows for a range of transformations, including:

Oxidative Cleavage: To yield smaller chiral fragments.

Epoxidation: To create chiral epoxides, which are versatile intermediates.

Metathesis Reactions: For chain extension and the formation of larger, more complex structures.

Hydroboration-Oxidation: To introduce another hydroxyl group with stereocontrol.

This strategic combination of a predefined stereocenter and versatile functional groups allows chemists to design synthetic routes that control the stereochemistry of subsequent steps, a crucial aspect in the synthesis of biologically active molecules where stereoisomers can have vastly different effects.

Precursor to Biologically Active Natural Products and Analogs

The structural motif of this compound is embedded within numerous biologically active natural products, particularly those of polyketide origin. Its use as a starting material or a key intermediate greatly simplifies the total synthesis of these complex molecules.

The pederin (B1238746) family of natural products, known for their potent cytotoxic activity, represents a significant area where this chiral building block is applied. pitt.eduresearchgate.net Members of this family, including pederin, the mycalamides, and psymberin (B1248840) (also known as irciniastatin A), share a common structural core that can be traced back to fragments like this compound. pitt.eduacs.orgtdl.org

A notable example is the synthesis of psymberin/irciniastatin A. acs.orgtdl.org In several synthetic approaches, a derivative of this compound forms the C1-C6 fragment of the final molecule. For instance, a synthetic route may start with a protected version of the corresponding pivalate (B1233124) ester, (2R,3S)-2-hydroxy-3-methoxy-5-methylhex-5-en-1-yl pivalate. nih.govacs.org This intermediate is then converted through a series of steps, including protection of the secondary alcohol and reduction of the ester, into an alcohol like (2R,3S)-3-methoxy-5-methyl-2-((2-(trimethylsilyl)ethoxy)methoxy)hex-5-en-1-ol. acs.org This fragment is then oxidized to the corresponding carboxylic acid, which is a crucial piece for the final assembly of the natural product. acs.org

The synthesis of these complex natural products is often convergent, meaning different key fragments are synthesized independently and then coupled together in the later stages. The table below outlines a typical synthetic sequence to generate a key C1-C6 fragment for psymberin synthesis starting from a related chiral precursor.

Table 1: Exemplary Synthetic Pathway for a C1-C6 Psymberin Fragment
Starting Material/IntermediateReagentsProductPurpose of Step
(+)-17: (2R,3S)-2-hydroxy-3-methoxy-5-methylhex-5-en-1-yl pivalate1. TBSOTf, 2,6-lutidine 2. DIBAL-H(+)-18: (2R,3S)-2-((tert-Butyldimethylsilyl)oxy)-3-methoxy-5-methylhex-5-en-1-olProtect the secondary alcohol and selectively reduce the pivaloate ester to a primary alcohol. nih.gov
(+)-18: (2R,3S)-2-((tert-Butyldimethylsilyl)oxy)-3-methoxy-5-methylhex-5-en-1-ol1. SO3·py, DMSO, Et3N 2. NaClO2, NaH2PO4(−)-12: (2S,3S)-2-((tert-Butyldimethylsilyl)oxy)-3-methoxy-5-methylhex-5-enoic acidTwo-step oxidation of the primary alcohol to a carboxylic acid for subsequent coupling reactions. nih.gov

Polyketides are a large class of natural products characterized by repeating structural motifs derived from the polymerization of acetate (B1210297) and propionate (B1217596) units. The synthesis of these molecules in the lab often mimics this natural modularity. This compound and similar small, chiral molecules are ideal building blocks, or "synthons," for this modular approach. syr.edu

By employing a library of such chiral fragments, chemists can assemble diverse polyketide structures in a controlled and predictable manner. The defined stereochemistry of this compound allows for the precise installation of a methyl-bearing stereocenter, a common feature in polyketides. The terminal alkene provides a point for chain elongation, for example, through cross-metathesis reactions, which can link it to another building block.

This modular strategy is powerful for creating not only the natural products themselves but also a wide range of non-natural analogues for structure-activity relationship (SAR) studies. By systematically replacing or modifying building blocks like this compound, researchers can probe which structural features are essential for biological activity.

Applications in Pheromone and Semiochemical Synthesis

Semiochemicals, including pheromones, are chemicals used by organisms for communication. These compounds are often produced in minute quantities in nature, making chemical synthesis the only viable method for obtaining them in amounts sufficient for study and for applications in pest management (e.g., in mating disruption or trapping).

The structures of many insect pheromones are relatively simple, often long-chain unsaturated alcohols, acetates, or aldehydes with one or more stereocenters. The biological activity of these pheromones is frequently dependent on their specific stereochemistry. This compound, with its defined (R)-configuration, serves as a valuable starting material for the enantioselective synthesis of such compounds.

For example, it can be used as a precursor in the synthesis of aggregation pheromones for various beetle species. Synthetic strategies often involve modifying the two ends of the molecule. The alcohol can be converted to a leaving group (like a tosylate) for coupling with an organometallic reagent, while the alkene can be cleaved or transformed to build the rest of the carbon chain. This approach allows for the efficient and stereocontrolled synthesis of the target pheromone. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R,E)-2-methylhex-4-en-1-ol, considering stereochemical control?

  • Methodological Answer : The synthesis of this compound requires precise control over stereochemistry. Asymmetric catalytic hydrogenation or organocatalytic methods are commonly employed to establish the (R)-configuration. For the E-alkene, Wittig or Horner-Wadsworth-Emmons reactions with stereoselective olefination can be utilized. Key steps include:

  • Use of chiral ligands (e.g., BINAP) in transition-metal catalysis to enforce enantioselectivity .
  • Optimization of reaction conditions (temperature, solvent polarity) to favor E-alkene formation, as demonstrated in analogous alkenol syntheses .
  • Characterization of intermediates via 1^1H NMR to monitor stereochemical fidelity at each stage .

Q. Which spectroscopic techniques are most effective for confirming the E configuration and R stereochemistry in this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) between alkene protons confirm the E configuration. Nuclear Overhauser Effect (NOE) experiments differentiate stereoisomers by spatial proximity of protons .
  • Chiroptical Methods : Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) can validate the R-configuration by comparing experimental spectra with computational predictions .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, though it requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in the structural analysis of this compound?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., DFT functional selection) or experimental artifacts (e.g., solvent effects in NMR). Strategies include:

  • Cross-validation using multiple computational methods (e.g., DFT, molecular dynamics) to assess conformational flexibility .
  • Error propagation analysis in experimental data, such as quantifying solvent-induced shifts in NMR or temperature-dependent IR spectra .
  • Collaborative use of visuospatial tools (e.g., Jmol) to align computational and experimental structural models, enhancing interpretability .

Q. What methodological considerations are critical when designing catalytic asymmetric synthesis for this compound to ensure high enantiomeric excess (ee)?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s salen complexes) under varying conditions (pH, solvent) to maximize ee. Monitor reactions using chiral HPLC or GC .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or kinetic resolution protocols to separate enantiomers during synthesis .
  • In Situ Monitoring : Use real-time techniques like ReactIR to detect intermediates and adjust reaction parameters dynamically .

Q. How should researchers address challenges in reproducibility when scaling up the synthesis of this compound?

  • Methodological Answer : Reproducibility issues in scaling often stem from heat/mass transfer inefficiencies or catalyst deactivation. Mitigation strategies include:

  • Process Analytical Technology (PAT) : Implement inline spectroscopy (e.g., Raman) to maintain consistent reaction conditions .
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., agitation rate, catalyst loading) to identify critical parameters .
  • Subsampling Protocols : Follow rigorous subsampling methods (e.g., ISO guidelines) to ensure representative aliquots for quality control .

Data Analysis and Reporting Standards

Q. What statistical frameworks are recommended for analyzing contradictory data in the reactivity studies of this compound?

  • Methodological Answer :

  • Error Propagation Analysis : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) using the Kragten method .
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to disentangle confounding variables (e.g., solvent effects, impurities) in reaction yield data .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, ensuring compatibility through standardized reporting (e.g., MIChI guidelines for chemical data) .

Application-Oriented Research

Q. What strategies can be used to investigate the biological activity of this compound without relying on commercial assays?

  • Methodological Answer :

  • In-House Assay Development : Design enzyme inhibition assays (e.g., acetylcholinesterase) using purified proteins and spectrophotometric detection .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities, followed by experimental validation via Isothermal Titration Calorimetry (ITC) .
  • Metabolomic Profiling : Apply LC-MS/MS to track metabolic byproducts in cell cultures exposed to the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.